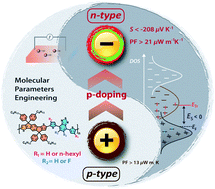Molecular engineering accelerated polarity switching enabling high-performance n-type organic thermoelectrics†
Journal of Materials Chemistry A Pub Date: 2022-08-17 DOI: 10.1039/D2TA04691A
Abstract
Polarity switching from p- to n-type via simple p-doping can be realized by precisely regulating the molecular parameters of indaceno[1,2-b:5,6-b′]dithiophene-based copolymers. The theoretical calculations and experimental results sufficiently elucidate the critical factors for polarity switching. Consequently, a large-scale variety of Seebeck coefficients range from 265.8 ± 54.6 to −208.7 ± 0.6 μV K−1 is achieved by slightly changing the FeCl3 concentrations, affording a high power factor of 20.7 ± 0.7 μW m−1 K−2 (n-type).


Recommended Literature
- [1] Synthesis and characterization of FePd magnetic nanoparticles modified with chiral BINAP ligand as a recoverable catalyst vehicle for the asymmetric coupling reaction
- [2] Initiation of polymerization by ligand displacement
- [3] Structure-dependent SERS activity of plasmonic nanorattles with built-in electromagnetic hotspots†
- [4] Data-driven prediction of in situ CO2 foam strength for enhanced oil recovery and carbon sequestration†
- [5] Enhancing the selectivity of hydrocarbons during the Kolbe electrolysis of biomass-derived short-chain carboxylic acids by anionic surfactants†
- [6] Facile synthesis of mesoporous carbon microspheres/graphene composites in situ for application in supercapacitors
- [7] Highly effective electrosynthesis of hydrogen peroxide from oxygen on a redox-active cationic covalent triazine network†
- [8] (S)-Stereoisomer of telomestatin as a potent G-quadruplex binder and telomerase inhibitor†
- [9] Design and solvothermal synthesis of luminescent copper(i)-pyrazolate coordination oligomer and polymer frameworks†
- [10] Basophilic green fluorescent carbon nanoparticles derived from benzoxazine for the detection of Cr(vi) in a strongly alkaline environment†










